Psab-ofp is a synthetic compound that has gained attention in the field of pharmacology due to its unique interactions with specific receptors in the nervous system. It is primarily classified as a dual agonist for the alpha 7 nicotinic acetylcholine receptor and the 5-hydroxytryptamine 3 receptor. This dual activity is significant as it influences neurotransmitter release and neuronal activity, potentially impacting various physiological processes such as learning, memory, and cardiovascular function.
Psab-ofp is synthesized through a series of chemical reactions involving organic solvents and catalysts. The primary source of information regarding its synthesis and properties comes from chemical databases and publications that detail its production methods and applications in research.
Psab-ofp can be classified under the category of synthetic organic compounds, specifically as a pharmacological agent due to its receptor activity. Its classification also extends to being a member of compounds that interact with neurotransmitter systems, making it relevant in neuropharmacology.
The synthesis of Psab-ofp involves several key steps, primarily focusing on the spirocyclization of a bicyclic intermediate that contains a furo[2,3-b]pyridine moiety. This reaction typically requires specific conditions to facilitate the formation of the desired spirocyclic structure.
The molecular structure of Psab-ofp features a complex arrangement that includes a spirocyclic framework. The specific arrangement of atoms contributes to its biological activity.
Psab-ofp undergoes various chemical reactions, including:
Psab-ofp exerts its pharmacological effects primarily by binding to:
The binding leads to an increase in neurotransmitter release which can enhance cognitive functions like learning and memory while also influencing cardiovascular activities.
Relevant data regarding these properties can be found in chemical safety data sheets and material safety data sheets provided by manufacturers.
Psab-ofp has several scientific uses:
PSAB-OFP ((R)-(−)-5′Phenylspiro[1-azabicyclo[2.2.2]octane-3,2′-(3′H)furo[2,3-b]pyridine) was initially identified as a selective agonist of the homomeric α7 nicotinic acetylcholine receptor (α7 nAChR), demonstrating negligible activity at other heteromeric nAChR subtypes (α2β4, α3β4, α4β4, α3β2, α4β2) [1] [2] [4]. However, comprehensive pharmacological evaluation revealed high-affinity binding (Kᵢ = 16.7 nM) and functional agonism at the 5-hydroxytryptamine type 3 (5-HT₃) receptor, establishing its dual-receptor profile [1] [4]. This cross-reactivity stems from the significant structural homology (∼30% sequence identity) and shared evolutionary origin within the Cys-loop ligand-gated ion channel superfamily [1] [4]. Both receptors possess similar transmembrane topology and pentameric quaternary structures, with agonist binding sites localized primarily within the N-terminal extracellular domains [1] [6].
Table 1: Binding Affinities of PSAB-OFP at nAChR and 5-HT₃ Receptors
Receptor Type | Subtype | Binding Affinity (Kᵢ, nM) | Assay System |
---|---|---|---|
Nicotinic Acetylcholine | α7 | 10.8 - 17* | Recombinant Human Receptors |
α4β2 | >10,000 | Recombinant Human Receptors | |
α3β4 | >10,000 | Recombinant Human Receptors | |
Serotonin (5-HT₃) | 5-HT₃A | 16.7 | Recombinant Human Receptors |
*Range reflects minor variations between binding assays using [³H]A-585539 vs. [³H]methyllycaconitine [1] [9].
The molecular basis for PSAB-OFP's dual agonism lies in conserved architectural features of the ligand-binding pockets. Both receptors utilize aromatic amino acid residues (tryptophan, tyrosine, phenylalanine) to coordinate cationic ligands via π-cation interactions and hydrogen bonding [1] [3] [6]. Key structural determinants include:
Chimeric receptor studies (α7 N-terminal/5-HT₃ C-terminal) confirmed that the agonist recognition domain resides primarily within the N-terminal extracellular segment, explaining the overlapping pharmacology [1] [4].
Site-directed mutagenesis elucidated critical residues governing PSAB-OFP's activity:
PSAB-OFP exhibits remarkably conserved functional activity as a partial agonist at both α7 nAChRs and 5-HT₃ receptors across species and experimental systems. At recombinant human α7 nAChRs expressed in Xenopus oocytes, PSAB-OFP evoked inward currents with an EC₅₀ of 1.5 μM and a maximal response (Imax) of 55% relative to acetylcholine [1] [4]. Crucially, comparable agonist potency (EC₅₀ = 1.7 μM) and efficacy (Imax = 52%) were observed at recombinant human 5-HT₃ receptors in the same oocyte expression system [1] [4]. This equipotency extends to native receptors: in murine N1E-115 neuroblastoma cells expressing endogenous 5-HT₃ receptors, PSAB-OFP induced robust Ca²⁺ influx and whole-cell currents with similar EC₅₀ values (1.8-2.0 μM) [1] [4].
Table 2: Functional Agonist Activity of PSAB-OFP Across Receptor Types and Species
Receptor Type | System | EC₅₀ (μM) | Maximal Efficacy (% Full Agonist) | Assay Method |
---|---|---|---|---|
α7 nAChR | Human Recombinant (Oocytes) | 1.5 | 55% (vs. ACh) | Two-Electrode Voltage Clamp |
5-HT₃ | Human Recombinant (Oocytes) | 1.7 | 52% (vs. 5-HT) | Two-Electrode Voltage Clamp |
5-HT₃ | Native Mouse (N1E-115 cells) | 1.8 - 2.0 | 50-54% (vs. 5-HT) | Ca²⁺ Imaging / Patch Clamp |
α7 nAChR | Rat in vivo (VTA neurons) | ~0.23* | Excitation blocked by α7 antagonists | Single-Unit Electrophysiology |
Dose required for neuronal excitation *in vivo; not direct receptor EC₅₀ [7].
The functional equivalence of PSAB-OFP at recombinant and native receptors was rigorously established:
The conserved functional profile of PSAB-OFP across human and murine receptors highlights the evolutionary preservation of critical structural motifs within ligand-gated ion channels:
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1